Recombinant Protein G His
Description
Overview of Recombinant Protein G
Recombinant Protein G is a genetically engineered version of a bacterial protein that has been optimized for research and biotechnological applications. rockland.com Its primary function is to bind to the Fc region of immunoglobulins (IgG), making it a powerful tool for antibody purification and detection. rockland.comwikipedia.org
Origin and Natural Function of Streptococcal Protein G
Native Protein G is a cell surface protein expressed by group C and G streptococcal bacteria. wikipedia.orgnih.gov In its natural context, Protein G plays a role in the bacterium's pathogenesis by binding to host antibodies, which may help the bacteria evade the host's immune response. The native protein possesses binding sites for both immunoglobulin G (IgG) and serum albumin. wikipedia.orgnih.govresearchgate.net
Evolution and Design Principles of Recombinant Protein G
The development of recombinant Protein G involved key modifications to the native protein to enhance its utility in research. A significant alteration was the removal of the albumin-binding domain. wikipedia.orgthermofisher.cn Serum albumin is an abundant protein in serum and other biological samples, and its binding to native Protein G can lead to contamination during antibody purification. By eliminating this binding site, recombinant Protein G offers higher specificity for IgG. rockland.comgenscript.com Further protein engineering efforts have focused on improving the affinity and stability of the IgG-binding domains. For instance, computational modeling has been used to introduce mutations that create more favorable polar interactions at the binding interface with the IgG Fc domain, resulting in mutants with tighter binding affinity for certain species' IgG. nih.gov
Comparative Analysis with Native Protein G and Related IgG-Binding Proteins (e.g., Protein A)
Recombinant Protein G offers distinct advantages over its native counterpart and other IgG-binding proteins like Protein A, which originates from Staphylococcus aureus. rockland.com While both Protein A and Protein G bind to the Fc region of IgG, they exhibit different binding specificities across various species and IgG subclasses. sigmaaldrich.com Protein G generally has a broader binding capacity for a wider range of mouse and human IgG subclasses compared to Protein A. thermofisher.com For example, Protein G binds well to human IgG3 and mouse IgG1, which have weak or no affinity for Protein A. genscript.com However, Protein A is often preferred for binding to IgG from species like rabbit, pig, dog, and cat. thermofisher.com
The affinity of Protein G for IgG is also generally higher than that of Protein A. nih.govserva.de This stronger interaction can be advantageous for efficient antibody capture but may require harsher elution conditions, such as a lower pH, to dissociate the bound antibody. serva.de Recombinant Protein A/G, a fusion protein containing the IgG-binding domains of both Protein A and Protein G, has been developed to provide the broadest binding profile. thermofisher.com
The following table provides a comparative overview of the binding affinities of Protein A and Protein G to immunoglobulins from various species.
| Species | Immunoglobulin | Protein A Binding | Protein G Binding |
|---|---|---|---|
| Human | IgG1, IgG2, IgG4 | ++++ | ++++ |
| Human | IgG3 | -- | ++++ |
| Human | IgA, IgD, IgM | Variable | -- |
| Mouse | IgG1 | + | ++++ |
| Mouse | IgG2a, IgG2b, IgG3 | ++++ | ++++ |
| Rabbit | IgG | ++++ | +++ |
| Rat | IgG1 | -- | + |
| Rat | IgG2a | -- | ++++ |
| Rat | IgG2b | -- | ++ |
| Rat | IgG2c | + | ++ |
The Polyhistidine Tag as a Foundational Research Tool
The polyhistidine tag, commonly known as the His-tag, is one of the most widely used affinity tags in recombinant protein technology. promega.com.cn Its small size, low immunogenicity, and versatility make it a powerful tool for protein purification, detection, and interaction studies. promega.com.cncusabio.com
Strategic Integration of His-tag with Recombinant Proteins
The His-tag can be strategically fused to either the N-terminus or the C-terminus of a recombinant protein. wikipedia.org The choice of placement can be influenced by factors such as the protein's structure and function, as an exposed tag is necessary for efficient binding to the IMAC resin. cusabio.comwikipedia.org The small size of the His-tag (around 0.84 kDa for a 6xHis-tag) means it is less likely to interfere with the protein's folding or biological activity compared to larger fusion tags. cusabio.com This feature is particularly advantageous for producing functional recombinant proteins. cusabio.com Furthermore, the His-tag allows for protein purification under both native and denaturing conditions. nih.gov This is because the interaction between the tag and the metal ions is not dependent on the protein's tertiary structure, enabling the purification of insoluble proteins that form inclusion bodies. promega.com.cnnih.gov
The integration of a His-tag with Recombinant Protein G creates a bifunctional molecule with enhanced utility. The Protein G moiety provides the specific antibody-binding function, while the His-tag allows for straightforward and efficient purification of the Recombinant Protein G itself, or for the capture of antibody-Protein G complexes in various assays.
The following table summarizes the key properties of the Polyhistidine-tag.
| Property | Description |
|---|---|
| Amino Acid Sequence | Typically 6-10 consecutive Histidine (H) residues (e.g., HHHHHH). cusabio.com |
| Size | Approximately 0.84 kDa for a 6xHis-tag. cusabio.com |
| Purification Principle | Immobilized Metal Affinity Chromatography (IMAC). nih.gov |
| Common Metal Ions | Nickel (Ni2+), Cobalt (Co2+). sinobiological.com |
| Elution Methods | Competitive elution with imidazole, pH shift. cusabio.comcube-biotech.com |
| Placement | N-terminus or C-terminus of the target protein. wikipedia.org |
| Purification Conditions | Native and denaturing conditions. nih.gov |
Synergistic Utility of Recombinant Protein G His in Contemporary Research Paradigms
This compound is a chimeric protein engineered to combine the advantageous properties of two distinct molecular entities: Protein G and a polyhistidine tag (His-tag). This fusion creates a powerful tool whose utility in academic research is greater than the sum of its parts. Protein G, derived from group C and G Streptococcus bacteria, is renowned for its high affinity for the Fc region of immunoglobulin G (IgG) from a wide range of mammalian species. prospecbio.comacrobiosystems.com Recombinant versions are specifically engineered to remove the albumin-binding domain, maximizing specificity for IgG. prospecbio.comraybiotech.com The His-tag, a sequence of six or more histidine residues, is a widely used peptide tag that facilitates purification and detection. jacksonimmuno.comcusabio.com The synergy between these two components provides a versatile and efficient platform for a multitude of modern research applications, from protein production and purification to advanced immunodetection assays.
The primary synergistic advantage lies in the streamlined workflow it offers for protein purification and interaction studies. The His-tag allows for the straightforward and high-yield purification of the this compound fusion protein itself from the expression host, typically E. coli, using immobilized metal affinity chromatography (IMAC). jacksonimmuno.comsinobiological.comnih.gov Once purified, the functional Protein G domain is then used as a high-affinity ligand for the capture, purification, or detection of IgG antibodies and antigen-antibody complexes. prospecbio.combiopioneer.com.tw This two-tiered affinity system enhances the purity and specificity of downstream applications.
Furthermore, the dual-purpose nature of this compound extends to immunodetection techniques such as Western blot and ELISA. jacksonimmuno.comcusabio.com The Protein G moiety can bind to the primary IgG antibody used to probe the target antigen. Subsequently, detection can be achieved by targeting the His-tag with a labeled anti-His antibody, offering an alternative to traditional secondary antibodies. jacksonimmuno.combiopioneer.com.tw This flexibility can be crucial in complex experimental setups or for multiplexing.
Recent research has also highlighted the role of Protein G's domains in enhancing the expression and solubility of fused proteins. The B1 domain of Protein G (GB1) has been shown to act as a solubility-enhancing tag, increasing the production yield of various recombinant proteins. nih.gov This suggests that beyond its utility as an affinity ligand, the Protein G component can synergistically improve the upstream production of the very proteins it is designed to interact with or purify. This multi-functional capacity—improving expression, simplifying purification, and enabling versatile detection—underpins the synergistic utility of this compound in contemporary research. nih.govmdpi.comresearchgate.net
Detailed Research Findings on the Application of this compound and its Components
The following table summarizes key findings from various studies, illustrating the practical applications and synergistic benefits of using this compound and its constituent domains in research.
| Research Focus | Key Finding | Synergistic Aspect | Reference(s) |
| Protein Purification | His-tagged multimeric Protein G was efficiently immobilized (98-99% efficiency) on chloro-silane-functionalized magnetic nanoparticles. | The His-tag facilitated a highly efficient, one-step immobilization of Protein G, creating a superior affinity matrix for antibody purification. | nih.gov |
| Protein Expression | N-terminal fusion of the GB1 domain (from Protein G) increased the expression level of various target proteins in Nicotiana benthamiana by 1.3- to 3.1-fold. | The Protein G domain not only served as an affinity tag but also enhanced the transcriptional and translational efficiency of the fusion protein. | nih.gov |
| Immunodetection | The GB1 domain allows for direct detection of the fusion protein by a secondary anti-IgG antibody, eliminating the need for a tag-specific primary antibody. | Simplifies Western blot analysis by leveraging Protein G's inherent IgG binding, thus removing a step and reducing costs associated with primary antibodies. | nih.gov |
| Novel Recovery Systems | Co-cultivation of yeast cells displaying a ZZ-domain (functionally similar to Protein G domains) with cells secreting an Fc-fusion protein allowed for the direct capture and recovery of the secreted protein. | A novel system integrating protein production and affinity capture in a single process, demonstrating synergy between cell surface engineering and fusion protein design. | nih.gov |
| Affinity Chromatography | Recombinant Protein G, with its His-tag, binds to a broad range of IgG subclasses from various species, including human, mouse, and rat. | The combination of broad IgG specificity from Protein G and the universal purification/detection capability of the His-tag creates a versatile tool for diverse immunological studies. | biopioneer.com.twnovusbio.com |
Properties
formulation |
Sterile Filtered White lyophilized (freeze-dried) powder.Lyophilized with no additives. |
|---|---|
Key on ui product background |
Protein G is an immunoglobulin-binding protein expressed in group C and G Streptococcal bacteria much like Protein A but with differing binding specificities. It is a 65-kDa (G148 protein G) and a 58 kDa (C40 protein G) cell surface protein that has found application in purifying antibodies through its binding to the Fab and Fc region. The native molecule also binds albumin, but because serum albumin is a major contaminant of antibody sources, the albumin binding site has been removed from recombinant forms of Protein G. |
Key on ui product memo |
Protein-G His; Recombinant Protein G His Tag |
Key on ui product type |
Protein/Antibody Purification |
Purity |
Greater than 95.0% as determined by SDS-PAGE and HPLC analyses. |
source |
E.coli |
storage |
Lyophilized Protein G although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution Protein G should be stored at 4°C between 2-7 days and for future use below -18°C. Please prevent freeze-thaw cycles. |
usage |
For Research Use Only |
Origin of Product |
United States |
Genetic Engineering and Recombinant Expression Methodologies
Design and Construction of Recombinant Protein G His Expression Vectors
The construction of an effective expression vector is paramount for the successful production of a functional this compound. This process involves a series of strategic genetic modifications to the native Protein G sequence to improve its performance in downstream applications.
Targeted Deletion of Non-Specific Binding Domains
Native Protein G, a cell wall protein from Streptococcus species, possesses binding sites for immunoglobulins (IgG) as well as for other molecules like albumin and cell surface components. news-medical.netmclab.com These non-specific binding domains can lead to cross-reactivity and contamination during antibody purification. spandidos-publications.comsigmaaldrich.com To mitigate this, genetic engineering is employed to remove the DNA sequences encoding the albumin and cell wall binding domains from the Protein G gene. mclab.comspandidos-publications.comgbiosciences.com This targeted deletion results in a recombinant protein with higher specificity for the Fc region of IgG, thereby enhancing the purity of isolated antibodies. news-medical.netspandidos-publications.com
Engineering of N-terminal or C-terminal Polyhistidine Tag Fusions
The addition of a polyhistidine tag (His-tag) is a critical modification that facilitates the purification of Recombinant Protein G using immobilized metal affinity chromatography (IMAC). spandidos-publications.combio-works.com This tag, typically consisting of six to ten consecutive histidine residues, can be fused to either the N-terminus or the C-terminus of the protein. acrobiosystems.comacrobiosystems.comresearchgate.net
The choice between an N-terminal or C-terminal tag placement depends on several factors, including the potential for the tag to interfere with protein folding, stability, and the accessibility of the IgG binding domains. researchgate.netprotocol-online.orgreddit.com While both configurations can be effective, the optimal position is often determined empirically for each specific construct to ensure that the functionality of Protein G is not compromised. researchgate.net For instance, if the N-terminus is involved in a critical structural or functional interaction, a C-terminal tag would be preferred, and vice versa. reddit.com Some commercially available this compound constructs feature an N-terminal His-tag. acrobiosystems.comacrobiosystems.com
| Tag Position | Potential Advantages | Potential Disadvantages |
| N-terminus | May be more accessible for binding to purification resins. | Can sometimes interfere with protein folding or signal peptide cleavage. nih.gov |
| C-terminus | Less likely to interfere with N-terminal domains crucial for function. researchgate.net | May be less accessible depending on the protein's tertiary structure. |
Rational Design for Enhanced Functionality through Amino Acid Modifications
Beyond the removal of non-specific binding sites, the functionality of Recombinant Protein G can be further enhanced through targeted amino acid modifications. A notable example is the introduction of cysteine residues into the protein sequence. acrobiosystems.comacrobiosystems.com Cysteine's unique thiol side chain provides a reactive handle for site-specific conjugation with various molecules, such as fluorescent dyes, enzymes, or biotin, without significantly impacting the antibody-binding activity. creative-biolabs.comnih.govresearchgate.net This allows for the creation of versatile Protein G conjugates for a wide range of immunodetection and immunoassay applications.
Selection and Optimization of Heterologous Expression Systems
The choice of an expression system is a critical determinant of the yield and quality of the recombinant protein. For this compound, bacterial systems, particularly Escherichia coli (E. coli), are the most commonly used platforms.
Bacterial Expression Platforms (e.g., Escherichia coli) for High-Yield Production
E. coli is a favored host for producing this compound due to its rapid growth, well-characterized genetics, and the availability of a wide array of expression vectors and host strains. nih.govnih.gov High-yield production is often achieved through high-density fermentation, a cultivation technique that allows for the growth of a large biomass of E. coli expressing the target protein. spandidos-publications.comnih.gov
Several factors can be optimized to maximize the yield of soluble and functional this compound in E. coli:
Expression Vector: The choice of vector, including the promoter system (e.g., T7-based systems), is crucial for controlling the level of protein expression. nih.govbiomatik.com
Host Strain: Utilizing engineered E. coli strains, such as BL21(DE3) and its derivatives, which are deficient in certain proteases, can minimize the degradation of the recombinant protein. nih.govnih.gov
Culture Conditions: Optimization of parameters like temperature, pH, and oxygen levels during fermentation is essential for achieving high cell densities and maximizing protein expression. spandidos-publications.comnih.govquora.com Lowering the induction temperature can often improve the solubility of the expressed protein. nih.govbiomatik.com
Inducer Concentration: The concentration of the inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), needs to be carefully controlled to balance high-level expression with the metabolic burden on the host cells. nih.govnih.gov
Through careful optimization of these parameters, it is possible to achieve high-density fermentation yielding significant quantities of bacteria (80-150 g/l) and purified this compound (1 g/l of broth) with a purity exceeding 95%. spandidos-publications.comnih.gov
| Parameter | Optimization Strategy | Rationale |
| Expression Vector | Selection of a strong, inducible promoter (e.g., T7). nih.gov | Allows for tight control of protein expression, minimizing toxicity before induction. |
| Host Strain | Use of protease-deficient strains (e.g., BL21). nih.gov | Reduces proteolytic degradation of the recombinant protein. |
| Growth Temperature | Lowering temperature post-induction (e.g., 18-30°C). nih.govbiomatik.com | Can enhance proper protein folding and solubility. |
| Inducer (IPTG) Concentration | Titrating the optimal concentration. quora.com | Balances high expression levels with cell viability. |
| Media Composition | Using enriched media for high-density culture. nih.gov | Supports high biomass production and sustained protein expression. |
Methodologies for Optimizing this compound Expression Levels
Optimizing the expression of this compound involves fine-tuning the cultivation and induction conditions to maximize the volumetric productivity. Strategies focus on achieving high cell densities and precisely controlling the induction of protein synthesis to prevent metabolic overload and inclusion body formation.
Achieving such high cell densities requires careful control over key fermentation parameters. A fed-batch strategy is commonly employed, where a concentrated nutrient solution is supplied to the culture over time to prevent nutrient depletion and the accumulation of toxic byproducts. ijbiotech.com Critical parameters that must be monitored and controlled include:
Dissolved Oxygen (DO): E. coli requires a substantial amount of oxygen for metabolism during rapid growth. spandidos-publications.com Maintaining a sufficient supply of dissolved oxygen is crucial for sustaining high cell densities and maximizing protein productivity. spandidos-publications.com
pH: The pH of the culture medium must be maintained within an optimal range for bacterial growth and protein stability.
Feeding Strategy: The rate of nutrient feeding is controlled to match the metabolic needs of the growing culture, avoiding both starvation and the accumulation of inhibitory metabolites. ijbiotech.com
The following table outlines key parameters and their typical optimization goals in high-density fermentation for Recombinant Protein G production.
| Parameter | Optimization Goal | Rationale | Reported Yield |
| Cell Density | Achieve high wet cell weight (e.g., 80-150 g/L). nih.govspandidos-publications.com | A higher number of cells leads to a proportionally higher total protein yield. | 1 gram of Protein G per liter of broth. nih.govspandidos-publications.com |
| Dissolved Oxygen | Maintain a saturated oxygen supply. spandidos-publications.com | Prevents anaerobic conditions which would inhibit growth and protein production. | Directly impacts bacterial density and recombinant protein productivity. spandidos-publications.com |
| pH Control | Maintain optimal pH for the specific E. coli strain. | Prevents stress on the cells and ensures protein stability. | A factor investigated for its effect on the fermentation process. nih.gov |
| Nutrient Feeding | Controlled feed supplement concentration. spandidos-publications.com | Prevents nutrient limitation and the buildup of toxic byproducts. | Enables the culture to reach and sustain high cell densities. ijbiotech.com |
The induction step is a critical control point in the production of this compound, particularly when using inducible promoter systems like the T7/lac operon. nih.gov The timing of induction and the concentration of the inducer, typically Isopropyl β-D-1-thiogalactopyranoside (IPTG), can dramatically affect protein yield and solubility. nih.govspandidos-publications.com
Inducer Concentration: While standard protocols often recommend an IPTG concentration of 1.0 mM, research indicates that this is frequently excessive and can be suboptimal. nih.govnih.gov High concentrations of IPTG can place a significant metabolic burden on the host cells, leading to reduced growth and an increased likelihood of protein misfolding and aggregation into inclusion bodies. nih.gov Several studies have shown that optimal expression can be achieved with much lower IPTG concentrations, in the range of 0.05 mM to 0.1 mM. nih.govresearchgate.netfigshare.com Lowering the inducer concentration can reduce the rate of transcription, which in turn can improve the solubility and final yield of the active protein. rockland.com Furthermore, the optimal IPTG concentration can be temperature-dependent, with higher cultivation temperatures often benefiting from lower inducer concentrations. nih.gov
The table below provides illustrative data on the optimization of induction parameters.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Induction OD600 | 0.5 - 0.7 researchgate.netfigshare.com | 1.4 nih.gov | 2.0 nih.gov | Inducing at a higher cell density can increase overall productivity. nih.gov |
| IPTG Concentration | 1.0 mM (Standard) nih.gov | 0.1 mM nih.govnih.gov | 0.05 mM nih.govresearchgate.netfigshare.com | Lower concentrations often reduce metabolic burden and can maintain or improve yield of soluble protein. nih.govnih.gov |
| Induction Temperature | 37°C nih.gov | 30°C researchgate.netfigshare.com | 22°C researchgate.netfigshare.com | Lower temperatures can slow protein synthesis, enhancing proper folding and solubility. patsnap.com |
| Post-Induction Time | 3-4 hours nih.gov | 6 hours researchgate.netfigshare.com | 16 hours (overnight) researchgate.net | Longer induction times, especially at lower temperatures, can increase the total amount of accumulated protein. patsnap.com |
Advanced Purification Strategies and Downstream Processing
Principles and Optimization of Immobilized Metal Affinity Chromatography (IMAC) for Recombinant Protein G His
IMAC is a widely used technique for purifying recombinant proteins that have been engineered to include a polyhistidine tag. labcompare.comyoutube.com The principle relies on the affinity of histidine residues for divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatographic resin. youtube.comevitria.com The imidazole rings on the histidine side chains coordinate with the immobilized metal ions, allowing for the selective capture of the His-tagged Protein G from a complex mixture like a cell lysate. evitria.com Elution of the bound protein is typically achieved by using a competitive agent, like imidazole, or by lowering the pH. evitria.comnih.gov While the His-tag simplifies purification, several factors must be optimized to maximize purity and yield. analab.com.tw
Selection of Chelating Ligands and Divalent Metal Ions (e.g., Ni²⁺, Co²⁺) for Specificity
The choice of the chelating ligand and the divalent metal ion is a crucial first step in optimizing IMAC purification. The ligand is covalently attached to the chromatography matrix and is responsible for immobilizing the metal ion. The most common ligands are nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA). bio-works.comrsc.orgresearchgate.net
Nitrilotriacetic acid (NTA) is a tetradentate ligand, meaning it has four points of attachment to the metal ion. This leaves two coordination sites on the metal ion free to interact with the His-tag, resulting in a strong and specific binding. rsc.orgnih.gov
Iminodiacetic acid (IDA) is a tridentate ligand, offering three points of attachment. nih.govgbiosciences.com This leaves more coordination sites available, which can sometimes lead to stronger binding but potentially lower specificity compared to NTA. huji.ac.il
Different divalent metal ions can be charged onto these ligands, with each combination offering distinct selectivity and affinity profiles. The most commonly used ions are Nickel (Ni²⁺), Cobalt (Co²⁺), Zinc (Zn²⁺), and Copper (Cu²⁺). analab.com.twbio-works.com
Nickel (Ni²⁺) : This is the most frequently used ion for His-tag purification, offering high affinity and capacity. Ni-NTA resins are known for their strong binding and are a good starting point for most applications. bio-works.com
Cobalt (Co²⁺) : Cobalt-based resins generally provide higher specificity than nickel, resulting in lower yields but higher purity by reducing the co-purification of host cell proteins with surface-exposed histidines. evitria.com
Zinc (Zn²⁺) and Copper (Cu²⁺) : These ions are also used, but their binding affinities can vary significantly depending on the protein and conditions. huji.ac.il
The optimal combination of ligand and metal ion depends on the specific characteristics of the this compound and the expression system used. bio-works.comresearchgate.net Screening different combinations is often necessary to achieve the desired balance between yield and purity. bio-works.com
Table 1: Comparison of Common Ligand-Metal Ion Combinations in IMAC
| Metal Ion | Chelating Ligand | Binding Affinity | Specificity | Typical Application |
|---|---|---|---|---|
| Nickel (Ni²⁺) | NTA / IDA | High | Moderate-High | General purpose, high-yield purification bio-works.com |
| Cobalt (Co²⁺) | NTA / IDA | Moderate | High | High-purity purification, minimizes contaminant binding evitria.com |
| Zinc (Zn²⁺) | NTA / IDA | Variable | Variable | Optimization for specific proteins where Ni²⁺ or Co²⁺ are not ideal huji.ac.il |
Role of Imidazole Concentration in Binding, Washing, and Elution Phases
Imidazole, a compound with a ring structure similar to the side chain of histidine, is a critical component in IMAC for modulating the binding and elution of the His-tagged protein. quora.com Its concentration is carefully controlled during the three main phases of chromatography: binding, washing, and elution. huji.ac.il
Binding Phase: A low concentration of imidazole (typically 10-40 mM) is often included in the binding buffer and the sample lysate. nih.govhuji.ac.ilsigmaaldrich.com This helps to prevent weakly-binding, non-specific host cell proteins from attaching to the resin, thereby increasing the purity of the final product from the outset. labcompare.comhuji.ac.il
Washing Phase: After the lysate has been loaded, the column is washed with a buffer that may contain a slightly increased concentration of imidazole compared to the binding buffer. nih.gov This step is designed to remove any remaining non-specifically bound proteins without prematurely eluting the target this compound. nih.gov
Elution Phase: To release the bound this compound, a high concentration of imidazole (typically 250-500 mM) is used in the elution buffer. researchgate.netsigmaaldrich.com The high concentration of free imidazole competitively displaces the His-tag from the metal ions, causing the target protein to elute from the column. evitria.com This method is generally mild and helps to preserve the protein's native structure. evitria.comnih.gov
Optimizing the imidazole concentration for each phase is essential for achieving a balance between high purity and high yield. huji.ac.ilsigmaaldrich.com
Table 2: Typical Imidazole Concentrations in IMAC Phases
| IMAC Phase | Imidazole Concentration Range | Purpose |
|---|---|---|
| Binding | 10 - 40 mM | Minimize non-specific binding of contaminant proteins. nih.govhuji.ac.il |
| Washing | 20 - 50 mM | Remove weakly bound contaminants. nih.gov |
Development of Optimized Buffer Systems for Enhanced Purity and Yield
Beyond imidazole, the composition of the buffer system plays a significant role in the success of IMAC purification. An optimized buffer system stabilizes the protein and ensures efficient and specific binding to the resin.
A typical IMAC binding buffer for this compound includes:
Buffering Agent: 50 mM sodium phosphate is commonly used to maintain a stable pH, typically around 7.5-8.0, which is optimal for the histidine-metal ion interaction. analab.com.twbio-works.comnih.gov
Salt: A high concentration of salt, such as 300-500 mM sodium chloride (NaCl), is included to minimize ionic interactions between proteins and the resin, further reducing non-specific binding. nih.govnih.gov
Additives: Depending on the protein's properties, other additives like reducing agents (e.g., β-mercaptoethanol, DTT) or detergents may be included, although compatibility with the specific IMAC resin must be confirmed. abcam.com
The elution buffer generally has a similar composition to the binding buffer but with a high concentration of imidazole. bio-works.com An alternative elution strategy involves lowering the pH to around 4.5, which protonates the histidine residues and disrupts their coordination with the metal ions; however, this can denature acid-labile proteins. evitria.comnih.gov A design of experiments (DoE) approach can be used to systematically optimize buffer components like pH and NaCl concentration to maximize recovery. nih.gov
Integration of Complementary Chromatographic Techniques
While IMAC is a powerful capture step, achieving near-homogenous purity often requires additional chromatographic steps, commonly referred to as "polishing." bio-works.comspringernature.com For this compound, Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are frequently employed in multi-step purification schemes. bio-works.comquora.com
Application of Size Exclusion Chromatography for Further Purity Enhancement
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius or size. gbiosciences.comyoutube.com It is an ideal polishing step following IMAC for several reasons:
Aggregate Removal: SEC effectively separates monomeric this compound from aggregates (dimers, multimers) that may have formed during expression or purification. nih.gov
Removal of Minor Contaminants: It can separate the target protein from any remaining host cell proteins of significantly different sizes.
Buffer Exchange: SEC is an excellent method for exchanging the high-imidazole elution buffer from the IMAC step into a final, desired formulation buffer in a single step. gbiosciences.comfredhutch.org
In SEC, the stationary phase consists of porous beads. Larger molecules, like aggregates, are excluded from the pores and travel a shorter path, eluting first. Smaller molecules, like the monomeric protein, can enter the pores, increasing their path length and causing them to elute later. youtube.com
Utilization of Ion Exchange Chromatography in Multi-Step Purification Schemes
Ion Exchange Chromatography (IEX) separates proteins based on their net surface charge at a given pH. researchgate.netnih.govreachdevices.comsinobiological.com This technique offers an orthogonal separation mechanism to IMAC and SEC, making it highly effective for removing tightly bound contaminants that may have co-eluted with the this compound.
The process involves:
Resin Selection: Depending on the isoelectric point (pI) of this compound and the chosen buffer pH, either an anion exchange resin (positively charged) or a cation exchange resin (negatively charged) is used. sinobiological.com
Binding: The protein sample, in a low-salt buffer, is loaded onto the column. Proteins with a net charge opposite to that of the resin will bind.
Elution: The bound proteins are eluted by increasing the salt concentration of the buffer (using a salt gradient) or by changing the pH. Proteins with weaker ionic interactions elute first, followed by those with stronger interactions. sinobiological.com
IEX is a high-resolution, high-capacity technique that can significantly enhance the purity of the final this compound product when used as an intermediate step between IMAC and SEC. quora.comsinobiological.com
Novel Approaches in this compound Purification
Recent advancements in purification technologies have led to the development of innovative methods that offer significant advantages over traditional IMAC. These approaches often leverage novel materials and biochemical strategies to improve the separation of His-tagged proteins from complex biological mixtures.
The use of nanoparticles, particularly magnetic nanoparticles (MNPs), has emerged as a promising alternative to conventional chromatography resins for the affinity separation of His-tagged proteins. Their high surface-area-to-volume ratio allows for a higher density of ligand immobilization, leading to increased binding capacity and more efficient capture of the target protein. Surface modification of these nanoparticles is crucial for their performance, influencing their stability, specificity, and resistance to non-specific protein adsorption.
Several types of surface modifications have been explored for the purification of His-tagged proteins. A common approach involves coating iron oxide (Fe3O4) nanoparticles with a layer of silica, which can then be further functionalized. This silica shell provides a stable and biocompatible surface for the attachment of chelating agents like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA), which in turn immobilize Ni2+ ions for His-tag binding.
Another innovative strategy is the use of polymer brushes grown on the nanoparticle surface. For instance, poly(2-hydroxyethyl methacrylate) brushes functionalized with NTA-Ni2+ have demonstrated significantly higher binding capacities compared to commercial magnetic beads. These polymer layers create a hydrophilic microenvironment that can reduce non-specific binding of contaminating proteins.
The choice of surface chemistry plays a pivotal role in the efficiency of purification. Different functional groups on the nanoparticle surface can influence the composition of the protein corona that forms when nanoparticles are introduced into a biological lysate. For example, surfaces can be tailored to be negatively charged (e.g., with carboxylic acid groups) or to have other specific chemical properties to either enhance selective binding of the His-tagged protein or repel common contaminants. Research has shown that even bare iron oxide nanoparticles can exhibit a high affinity for His-tagged proteins, offering a simpler and more cost-effective purification method.
Below is an interactive data table summarizing the performance of various surface-modified nanoparticles in the purification of His-tagged proteins, based on findings from several research studies.
| Nanoparticle Type | Surface Modification | Target Protein Example | Binding Capacity | Key Findings | Reference |
|---|---|---|---|---|---|
| Magnetic Nanoparticles (Fe3O4) | N-phosphonomethyl iminodiacetic acid-Ni2+ | 6xHis-tagged proteins | Not specified | Rapid purification (within 1 hour) with negligible non-specific binding. researchgate.net | researchgate.net |
| Magnetic Nanoparticles (Fe3O4) | Poly(2-hydroxyethyl methacrylate) brushes with NTA-Ni2+ | His-tagged ubiquitin | 245 mg/g of beads | Order of magnitude greater binding capacity than commercial magnetic beads; selective capture within 5 minutes. acs.org | acs.org |
| Magnetic Nanoparticles (Fe3O4) | Silica core-shell with iminodiacetate-Ni2+ | 6xHis-tagged proteins | Not specified | Efficient carrier for direct capture from total cell lysate. techconnect.org | techconnect.org |
| Magnetic Nanoparticles (Fe3O4) | Nickel shell | His-tagged proteins | 83.3 µg/mg MNP | Successful purification from a complex matrix with a protein recovery of around 50.8%. nih.gov | nih.gov |
| Bare Iron Oxide Nanoparticles (BIONs) | None | His6-GFP | ~0.33 g/g | High affinity and binding capacity in a single purification step, achieving 91% purity. acs.org | acs.org |
| Superparamagnetic Iron Oxide Nanoparticles | bis-Nitrilotriacetic acid (NTA) chelate with catechol anchor-Ni(II) | Hisx6-tagged native proteins | Not specified | Successfully binds His-tagged proteins in their native, folded conformations where commercial beads fail. nih.gov | nih.gov |
Despite the widespread use of His-tagging for protein purification, several challenges can compromise the final purity and yield of the target protein. Non-specific binding of host cell proteins to the IMAC resin and the co-elution of contaminants are common issues that require strategic optimization of the purification protocol.
Non-Specific Binding:
Non-specific binding primarily occurs due to hydrophobic or ionic interactions between host proteins and the chromatography matrix. Several strategies can be employed to minimize these unwanted interactions:
Optimization of Imidazole Concentration: Imidazole, which is used to elute the His-tagged protein, can also be added at low concentrations (typically 10-40 mM) to the lysis and wash buffers. This competitive inhibitor helps to prevent proteins with low affinity for the metal ions from binding to the resin, thereby increasing the purity of the final product. The optimal concentration of imidazole needs to be determined empirically for each specific protein.
Increased Salt Concentration: High concentrations of salt, such as sodium chloride (NaCl) up to 500 mM or even higher, can be included in the buffers to disrupt non-specific ionic interactions between contaminating proteins and the resin.
Use of Additives: Non-ionic detergents like Tween-20 or Triton X-100 (typically at concentrations of 0.1-1%) can be added to the buffers to reduce hydrophobic interactions. Other additives, such as glycerol (B35011) (up to 20%), can also help to decrease non-specific binding.
Alternative Metal Ions: While Ni2+ is the most commonly used metal ion for IMAC, other ions like cobalt (Co2+) can offer higher specificity. Co2+ has a slightly lower affinity for the His-tag, which can result in reduced binding of contaminants with fewer exposed histidine residues, leading to a purer final product, albeit sometimes with a lower yield.
Contaminant Removal:
Even with optimized binding and washing conditions, some contaminants may co-elute with the target protein. In such cases, additional purification steps are often necessary:
Secondary Purification Steps: Techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be employed after the initial IMAC step to remove remaining impurities. IEX separates proteins based on their net charge, while SEC separates them based on their size and shape.
Cleavable His-tags: An effective strategy to remove both the His-tag and any tightly bound contaminants is to use a cleavable tag. A protease recognition site is engineered between the protein of interest and the His-tag. After the initial IMAC purification, the tag is cleaved off using a specific protease. A second IMAC step is then performed, where the untagged protein of interest flows through the column, while the cleaved His-tag and any contaminants that bind to the resin are retained.
The following interactive data table provides a summary of common challenges in His-tagged protein purification and the strategies to address them, along with the expected outcomes.
| Challenge | Strategy | Parameter to Modify | Typical Range/Concentration | Expected Outcome |
|---|---|---|---|---|
| Non-Specific Binding | Competitive Inhibition | Imidazole in lysis/wash buffer | 10-40 mM | Reduced binding of low-affinity contaminants. |
| Disruption of Ionic Interactions | NaCl in buffers | 300-500 mM (up to 2M) | Minimized ionic interactions of contaminants with the resin. | |
| Reduction of Hydrophobic Interactions | Non-ionic detergents (e.g., Tween-20, Triton X-100) | 0.1-1% (v/v) | Decreased non-specific hydrophobic binding. | |
| Increased Specificity | Alternative metal ion | Cobalt (Co2+) instead of Nickel (Ni2+) | N/A | Higher purity, potentially lower yield. |
| Contaminant Removal | Post-IMAC Polishing | Additional chromatography step | Ion-Exchange (IEX) or Size-Exclusion (SEC) | Removal of co-eluted impurities based on charge or size. |
| Tag and Contaminant Removal | Cleavable His-tag | Protease cleavage followed by subtractive IMAC | N/A | Highly pure, tag-free target protein. |
Functional Characterization and Molecular Interaction Analysis
Comprehensive Assessment of Immunoglobulin G (IgG) Binding Specificity
The utility of Recombinant Protein G His is fundamentally linked to its broad yet specific binding profile for IgG from various species and subclasses.
Recombinant Protein G exhibits a wide-ranging affinity for IgG across numerous mammalian species. This broad reactivity is a significant advantage over other antibody-binding proteins, such as Protein A, for certain applications. Protein G binds with strong affinity to the IgGs of humans, mice, rabbits, cows, goats, and sheep. Its interaction with IgG from other species, such as rats and guinea pigs, is also well-documented. The comprehensive binding profile makes it a versatile reagent for the purification of polyclonal and monoclonal IgG from various sources, including serum and cell culture supernatants.
| Species | Relative Binding Affinity to Protein G |
|---|---|
| Human | Strong |
| Mouse | Strong |
| Rat | Medium |
| Rabbit | Strong |
| Goat | Strong |
| Sheep | Strong |
| Cow (Bovine) | Strong |
| Guinea Pig | Weak |
| Horse | Strong |
This table summarizes data compiled from multiple sources indicating the general binding strength of Protein G to total IgG from various species.
A key characteristic of Recombinant Protein G is its ability to bind to all four human IgG subclasses (IgG1, IgG2, IgG3, and IgG4) with high affinity. This is a distinct advantage over Protein A, which binds weakly or not at all to human IgG3. Similarly, Protein G demonstrates strong binding to all mouse IgG subclasses, including IgG1, for which Protein A has a notably weaker affinity. This comprehensive subclass reactivity ensures that Protein G can be used for the efficient purification of total IgG from human and mouse samples without the loss of specific subclasses.
| Species | IgG Subclass | Relative Binding Affinity to Protein G |
|---|---|---|
| Human | IgG1 | Strong |
| IgG2 | Strong | |
| IgG3 | Strong | |
| IgG4 | Strong | |
| Mouse | IgG1 | Medium |
| IgG2a | Strong | |
| IgG2b | Strong | |
| IgG3 | Strong | |
| Rat | IgG1 | Medium |
| IgG2a | Strong | |
| IgG2b | Weak |
This table presents the binding affinity of Protein G to specific IgG subclasses from human, mouse, and rat sources, compiled from various studies.
Recombinant Protein G is highly specific for IgG and does not exhibit significant binding to other immunoglobulin isotypes. Studies have confirmed that it does not bind to human IgA, IgM, or IgD. This high degree of specificity is critical for its application in antibody purification, as it ensures that the final eluted product is of high purity and consists almost exclusively of IgG, free from contamination by other antibody classes.
Biophysical Characterization of Binding Kinetics and Affinity Constants
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. In a typical SPR experiment to analyze the Protein G-IgG interaction, Protein G is immobilized on the surface of a sensor chip. A solution containing IgG is then flowed over the surface. The binding of IgG to the immobilized Protein G causes a change in the refractive index at the sensor surface, which is detected as a response signal.
The resulting sensorgram plots this response over time, showing an association phase as IgG binds and a dissociation phase when the IgG solution is replaced by buffer. By fitting these curves to kinetic models, the following parameters can be determined:
Association rate constant (kₐ or kₒₙ): The rate at which the IgG molecule binds to the immobilized Protein G.
Dissociation rate constant (kₔ or kₒff): The rate at which the Protein G-IgG complex decays.
Equilibrium dissociation constant (Kₗ): A measure of the binding affinity, calculated as the ratio of kₔ to kₐ (Kₗ = kₔ/kₐ). A lower Kₗ value indicates a stronger binding affinity.
SPR provides a detailed, quantitative understanding of the binding dynamics, which is crucial for characterizing the interaction between Recombinant Protein G and different IgG species and subclasses.
Bio-Layer Interferometry (BLI) is another label-free, real-time optical biosensing technique used to characterize biomolecular interactions. The principle involves immobilizing a ligand (e.g., this compound via its His-tag to an Ni-NTA biosensor) onto the tip of a fiber-optic biosensor. The biosensor is then dipped into wells of a microplate containing the analyte (IgG) in solution.
Binding of the analyte to the immobilized ligand changes the optical thickness of the layer on the biosensor tip, which causes a wavelength shift in the reflected light. This shift is measured in real-time and is proportional to the number of bound molecules. Like SPR, BLI measures both association and dissociation phases, allowing for the calculation of kₐ, kₔ, and Kₗ. BLI systems are particularly well-suited for high-throughput screening due to their use of a multi-well plate format.
Studies using BLI have successfully quantified the high-affinity interaction between Recombinant Protein G and IgG. For instance, the binding of Recombinant Protein G, His Tag to biotinylated Human IgG1 Fc has been measured, yielding an affinity constant (Kₗ) of approximately 0.747 nM. This low nanomolar Kₗ value confirms the very strong and stable interaction between Protein G and the Fc region of human IgG1.
Elucidation of Structural-Functional Relationships in Engineered this compound
Impact of Albumin-Binding Domain Removal on IgG Selectivity
Native Protein G possesses a dual-binding capability; it has distinct domains that bind to the Fc (Fragment crystallizable) region of immunoglobulins (IgG) and separate domains that bind to serum albumin. wikipedia.orgnih.gov While this is advantageous for the bacterium, the albumin-binding activity is a significant drawback in biotechnological applications, as serum albumin is a major and abundant protein in antibody sources. wikipedia.org Its presence can lead to co-purification and non-specific binding, reducing the purity and specificity of the target antibody.
To overcome this limitation, this compound is specifically engineered to eliminate the albumin-binding domain. wikipedia.orgnovusbio.commarvelgent.com This modification involves removing the genetic sequence that codes for the albumin-binding regions while retaining the high-affinity IgG-binding domains. nih.govresearchgate.net The result is a truncated protein that exhibits significantly enhanced selectivity for IgG. novusbio.com By removing the potential for interaction with albumin, the recombinant protein ensures that binding is highly specific to the Fc region of IgG, which is crucial for its use as a high-fidelity tool in affinity chromatography and other immunoassays. marvelgent.comresearchgate.netsigmaaldrich.com This targeted structural alteration directly translates to a functional improvement in IgG selectivity.
| Protein Version | IgG Fc Domain Binding | Albumin Binding Domain | Resulting IgG Selectivity | Primary Application Use |
|---|---|---|---|---|
| Native Protein G | Yes | Present | Lower (Risk of co-purification) | Bacterial immune evasion |
| Recombinant Protein G | Yes | Removed | High (Maximized specific binding) | Antibody purification and detection novusbio.com |
Influence of Engineered Cysteine Residues on Antibody Orientation and Binding Efficiency
Further refinement of this compound involves the strategic introduction of cysteine residues, typically at the N-terminus or C-terminus. nih.goviaea.org This engineering is designed to control the protein's immobilization onto solid supports, such as gold or epoxy-coated surfaces, which is a critical step in the development of immunosensors and bioassays. nih.govresearchgate.net The thiol group (-SH) on the cysteine residue has a strong, specific affinity for surfaces like bare gold, allowing for a covalent, site-directed attachment. nih.govresearchgate.net
This controlled immobilization results in a well-oriented monolayer of Protein G on the surface. nih.govacs.org In contrast, methods like passive physical adsorption lead to random orientation, where the IgG-binding sites may be sterically hindered or inaccessible. acs.org By ensuring a uniform, upright orientation of Protein G, the IgG-binding domains are optimally exposed. nih.gov
This structural organization directly enhances function in two ways:
Improved Antibody Orientation: When antibodies bind to the well-oriented Protein G layer, their Fc regions are uniformly captured, leaving their antigen-binding Fab (Fragment antigen-binding) arms directed away from the surface. This proper orientation is essential for maximizing the accessibility of the antigen-binding sites. nih.govnih.gov
Increased Binding Efficiency and Capacity: With optimal orientation, the number of functional binding sites available to the target antigen is increased. nih.gov Research using Surface Plasmon Resonance (SPR) and Atomic Force Microscopy (AFM) has demonstrated that surfaces treated with cysteine-tagged Protein G exhibit a superior antibody-binding ability and higher surface coverage compared to those with non-tagged Protein G. nih.govresearchgate.netacs.org This leads to enhanced antigen detection and a more robust and sensitive immunoassay. acs.org
| Protein G Variant | Immobilization Method | Resulting Orientation | Antibody Binding Efficiency | Antigen Detection |
|---|---|---|---|---|
| Tag-Free Recombinant Protein G | Physical Adsorption | Random | Lower | Reduced Sensitivity |
| Cysteine-Tagged Recombinant Protein G | Thiol-Gold Covalent Coupling | Uniformly Oriented nih.gov | Superior nih.govacs.org | Enhanced nih.govacs.org |
Functional Advantages of Multimeric Constructs in Avidity and Binding Capacity
A central principle in molecular interactions is the concept of avidity, which refers to the combined strength of multiple binding interactions, as distinct from affinity, which describes the strength of a single binding event. nih.gov Engineers have leveraged this principle by creating multimeric constructs of Recombinant Protein G to significantly enhance its binding capabilities. These constructs are formed by genetically linking multiple IgG-binding domains of Protein G together, creating bi-valent, tri-valent, or even more complex multimeric structures. biorxiv.orgnih.gov
This "plug-and-play" platform allows for the modular assembly of antibody reagents. biorxiv.orgnih.gov By linking multiple Protein G domains, it is possible to create bispecific reagents (binding two different targets) or simply to increase the binding capacity and functional affinity for a single target. nih.govtechnologypublisher.com This enhanced avidity is particularly crucial for binding antigens at low concentrations, where monovalent interactions may be too weak or transient to be effective. technologypublisher.com The ability to create stable, multimeric Protein G constructs thus represents a powerful strategy for improving the potency and functional affinity of antibody-based tools. nih.gov
Research Applications and Methodological Innovations
Advanced Methodologies for Antibody Purification in Research Settings
The unique properties of Recombinant Protein G His have been leveraged to create highly efficient and specific methods for antibody purification, superseding more traditional and cumbersome techniques. Its broad reactivity makes it a versatile tool for a multitude of research applications. abeomics.com
This compound is exceptionally effective for the purification of both monoclonal and polyclonal IgG antibodies from complex biological mixtures such as serum, ascites fluid, and cell culture supernatants. abeomics.comthermofisher.combio-rad-antibodies.com Its utility stems from its comprehensive binding profile to the Fc region of immunoglobulins. novusbio.com
Protein G demonstrates a broader binding affinity than Protein A, interacting with all human IgG subclasses (IgG1, IgG2, IgG3, IgG4) and various mouse and rat IgG subclasses. sinobiological.comabeomics.com This makes it a preferred reagent for purifying antibodies from these species. thermofisher.com For instance, it effectively binds mouse IgG1, which Protein A binds poorly. The engineered nature of the recombinant protein, which removes cell wall and albumin binding sites, ensures maximum specific binding to IgG, thereby increasing the purity of the final antibody preparation. prospecbio.comraybiotech.comabeomics.com This high specificity is crucial for downstream applications where pure, functional antibodies are required.
The table below summarizes the binding affinities of Protein G to various immunoglobulin species and subclasses.
| Species | Subclass | Binding Affinity |
| Human | IgG1, IgG2, IgG3, IgG4 | ++++ |
| IgA, IgD, IgE, IgM | - | |
| Mouse | IgG1 | +++ |
| IgG2a, IgG2b, IgG3 | ++++ | |
| Rat | IgG1 | + |
| IgG2a, IgG2b, IgG2c | ++++ | |
| Cow, Goat, Sheep | Polyclonal IgG | ++++ |
| Rabbit | Polyclonal IgG | +++ |
| Horse | Polyclonal IgG | +++ |
| Data compiled from multiple sources. sinobiological.comnovusbio.comabeomics.com Binding strength is indicated from + (weak) to ++++ (strong); - indicates no binding. |
The integration of this compound into purification workflows has led to the development of rapid, scalable, and high-throughput protocols. thermofisher.combio-rad-antibodies.com These modern methods offer significant improvements in terms of speed, convenience, and reproducibility over traditional chromatography techniques. proteinark.com
A variety of formats are available to suit different experimental scales, from micrograms to kilograms of antibody. thermofisher.com These include:
Loose Resins: Agarose (B213101) or polystyrene-divinylbenzene beads coupled with this compound are used for batch purifications or for packing custom chromatography columns. thermofisher.com
Pre-packed Spin Columns: Single-use spin columns are designed for small-scale, parallel purification of multiple samples, with a complete run taking less than 20 minutes. bio-rad-antibodies.comsigmaaldrich.com These formats minimize sample loss and are suitable for antibody screening. sigmaaldrich.com
FPLC Cartridges: For automated and high-resolution purification, pre-packed cartridges compatible with liquid chromatography systems are available. thermofisher.com
96-Well Filter Plates: These plates enable high-throughput screening and purification of antibodies directly from cell culture supernatants. thermofisher.com
A typical workflow involves three main steps: binding, washing, and elution. nih.gov The sample containing the antibody is applied to the Protein G matrix under physiological pH conditions (e.g., pH 7.2-7.6) to facilitate binding. fishersci.com After a wash step to remove non-specifically bound proteins, the purified antibody is recovered using a low-pH elution buffer (e.g., 100 mM glycine, pH 2.3-2.7). nih.govfishersci.com The eluted fractions are immediately neutralized with a high-pH buffer (e.g., 1 M Tris, pH 9.0) to preserve antibody structure and function. addgene.org
| Purification Format | Typical Application Scale | Key Advantages |
| Loose Resin | Batch, Pilot, Process | Customizable, Scalable |
| Spin Columns/Kits | Small-scale Screening | Rapid, High-throughput, Minimal Sample Loss |
| FPLC Cartridges | Pilot, Process | Automated, High-resolution, Reproducible |
| 96-Well Plates | High-throughput Screening | Parallel processing, Automation-friendly |
| This table summarizes common formats for this compound purification. thermofisher.comsigmaaldrich.com |
Development and Optimization of Immunoanalytical Platforms
This compound has been instrumental in advancing various immunoanalytical techniques. Its ability to specifically bind antibodies is exploited to enhance detection sensitivity, streamline assay development, and enable novel sensor designs.
In Western blotting, this compound conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP), offers a powerful alternative to traditional secondary antibodies for the detection of primary antibodies. fishersci.comabcam.com This approach provides several distinct advantages.
A key benefit is the elimination of interference from the heavy and light chains of the immunoprecipitating antibody when probing immunoblots of immunoprecipitated samples. abcam.com When the same antibody is used for both immunoprecipitation (IP) and Western blotting, a conventional secondary antibody will detect the denatured heavy (~50 kDa) and light (~25 kDa) chains from the IP antibody, often obscuring the signal of the target protein. HRP-conjugated Protein G binds only to the native primary antibody used for probing the blot, not the denatured antibody chains, resulting in a much cleaner and more specific detection. abcam.com This makes it an invaluable tool for IP-Western blot applications. abcam.com
This compound is utilized in ELISA for both the capture and detection of antibodies. bio-rad-antibodies.com When coated onto a microplate, it can serve as a universal capture agent for IgG from various species, simplifying the development of antibody detection assays.
Furthermore, the His-tag feature of the recombinant protein offers an innovative method for assay development. nih.gov For instance, researchers have developed ELISAs where a His-tagged recombinant antigen is directly immobilized onto nickel-chelate coated plates. nih.gov This directed immobilization strategy can enhance the presentation of the antigen and, in some cases, eliminate the need for a blocking step, thereby creating a simpler and faster assay protocol. nih.gov When used as a detection reagent, HRP-conjugated Protein G can replace secondary antibodies to detect the primary antibody bound to a plate-coated antigen. fishersci.com However, it is generally not suitable for sandwich ELISA formats where both capture and detection antibodies are used, as it would bind to both. fishersci.com
The unique characteristics of this compound are being harnessed to fabricate and improve sophisticated biosensor and immunosensor systems for real-time, label-free analysis of biomolecular interactions. nih.govresearchgate.net In this context, the protein acts as a crucial intermediary, orienting and immobilizing antibodies onto the sensor surface.
A common strategy involves exploiting the high affinity of the polyhistidine tag for transition metal ions. sinobiological.com Sensor chips, often with gold surfaces, can be functionalized with a self-assembled monolayer (SAM) presenting Ni2+-chelating groups, such as nitrilotriacetic acid (NTA). researchgate.net His-tagged Protein G can then be specifically and stably immobilized onto this functionalized surface. researchgate.net This oriented immobilization provides a receptive platform for the subsequent capture of antibodies via their Fc region, ensuring that the antigen-binding Fab regions are correctly oriented away from the surface for optimal interaction with the target analyte. abcam.com This controlled architecture is critical for the sensitivity and reliability of immunosensors used in techniques like Bio-layer interferometry (BLI) and Surface Plasmon Resonance (SPR) to study binding kinetics and affinity. nih.govacrobiosystems.com The development of such antibody-based sensors is crucial for monitoring the production of recombinant proteins in bioprocesses and for various diagnostic applications. nih.govresearchgate.net
Integration into Quantitative Flow Cytometry Methodologies
This compound is instrumental in the preparation of reagents for quantitative flow cytometry, primarily through the creation of antibody-binding beads. fishersci.comimmunodiagnostic.fi Microspheres or beads coated with Protein G serve as a solid-phase support for the oriented immobilization of antibodies. bangslabs.com The inherent affinity of Protein G for the Fc region of immunoglobulins ensures that the antigen-binding sites (Fab regions) are uniformly directed away from the bead surface. This controlled orientation is critical for consistent and quantifiable binding of target antigens on cells or in solution.
The His-tag component of the recombinant protein facilitates its high-purity preparation via immobilized metal affinity chromatography (IMAC) before its covalent coupling to the beads. Once the Protein G-coated beads are prepared, they can be incubated with a specific primary antibody, which binds to the Protein G. These antibody-functionalized beads can then be used in various flow cytometry applications. For instance, they can act as capture agents for soluble antigens, with detection mediated by a fluorescently labeled secondary antibody, or be used as compensation controls to account for spectral overlap between different fluorochromes. bangslabs.com This methodology allows for the sensitive detection and quantification of specific analytes within a heterogeneous sample. raybiotech.com
Protein Immobilization Strategies in Biotechnology
Achieving Controlled Orientation of Immobilized Antibodies and Target Proteins
A significant advantage of this compound in biotechnology is its ability to facilitate the immobilization of antibodies in a highly controlled and oriented manner. This is achieved through the dual functionality of the Protein G domain and the terminal histidine tag. Protein G, isolated from group G Streptococci, naturally binds to the Fc region of mammalian IgGs. antibodies-online.com This interaction leaves the antigen-binding Fab regions exposed and available for target binding, a crucial factor for the sensitivity and efficacy of immunoassays and biosensors.
The polyhistidine tag (His-tag) provides an additional mechanism for controlled orientation. The His-tag exhibits a strong and specific affinity for divalent metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), which can be chelated to a solid support (a technique known as immobilized metal affinity chromatography, or IMAC). By engineering the His-tag onto the terminus of the Protein G molecule, the entire recombinant protein can be uniformly oriented onto an IMAC-functionalized surface. This precise orientation of the Protein G, in turn, ensures the subsequent uniform and optimal orientation of any captured antibodies. This strategy prevents the random attachment of antibodies that can occur with direct chemical conjugation methods, thereby maximizing the antigen-binding capacity of the immobilized surface.
Exploration of Diverse Solid Substrates for Immobilization (e.g., Gold Surfaces, Magnetic Nanoparticles)
The versatility of this compound extends to its compatibility with a wide range of solid substrates, enabling its use in diverse biotechnological platforms.
Magnetic Nanoparticles: His-tagged Protein G has been efficiently immobilized on magnetic nanoparticles. raybiotech.com These nanoparticles, often with an iron oxide core, can be functionalized with chelating groups like nitrilotriacetic acid (NTA) loaded with Ni²⁺ ions. The His-tag on the Protein G binds specifically to these Ni²⁺-NTA groups, allowing for rapid and efficient immobilization. This approach is widely used for immunoprecipitation (IP) and co-immunoprecipitation (co-IP) assays, where antibody-bound Protein G magnetic beads are used to isolate specific proteins or protein complexes from complex mixtures like cell lysates. antibodies-online.comthermofisher.com One study demonstrated immobilization efficiencies of over 98% for His-tagged Protein G monomers, dimers, and trimers on chloro-silane-functionalized magnetic nanoparticles.
Interactive Table: Immobilization Efficiency of His-tagged Protein G on Functionalized Magnetic Nanoparticles
| Protein G Form | Functionalization Method | Immobilization Efficiency (%) |
|---|---|---|
| Monomer | Amino-silane | 55 - 77 |
| Dimer | Amino-silane | 55 - 77 |
| Trimer | Amino-silane | 55 - 77 |
| Monomer | Chloro-silane | 99.4 ± 0.015 |
| Dimer | Chloro-silane | 99.2 ± 0.006 |
| Trimer | Chloro-silane | 98.1 ± 0.005 |
Gold Surfaces: Gold surfaces are commonly used in biosensing applications, particularly in Surface Plasmon Resonance (SPR). While the His-tag itself can mediate binding to gold, a more robust and specific orientation is often achieved by genetically engineering a cysteine residue onto the terminus of the recombinant Protein G. The thiol group of the cysteine forms a strong, stable bond with the gold surface. This strategy ensures a well-oriented monolayer of Protein G, which subsequently allows for the highly ordered immobilization of antibodies for sensitive antigen detection. Studies using SPR have shown that surfaces prepared with cysteine-tagged Protein G have a significantly higher antibody-binding ability compared to surfaces with randomly adsorbed, tag-free Protein G.
This compound as a Versatile Fusion Tag for Heterologous Proteins
Role in Enhancing Solubility and Expression Yield of Difficult-to-Express Fusion Proteins
Beyond its role in antibody binding, domains of Protein G have been successfully employed as fusion tags to improve the expression and solubility of other recombinant proteins. frontiersin.org The B1 domain of Streptococcal protein G (GB1), a small and highly stable 56-amino-acid domain, is particularly effective as a solubility-enhancing tag. nih.govfrontiersin.org When a difficult-to-express protein is genetically fused to the GB1 domain, the high solubility of GB1 can help prevent the aggregation and misfolding of the passenger protein, leading to a higher yield of soluble product in expression systems like E. coli. nih.gov
The proposed mechanism is that the highly soluble and rapidly folding GB1 domain acts as a "solubility driver," effectively chaperoning its fusion partner into a soluble state. nih.gov This has been particularly useful for the production of small, hydrophobic, or cysteine-rich proteins that would otherwise form insoluble inclusion bodies. nih.gov Studies have shown that fusing the GB1 domain to a target protein can increase expression levels by 1.3 to 3.1-fold. frontiersin.org The addition of a His-tag to such a fusion construct (e.g., His-GB1-Target Protein) combines the solubility-enhancing properties of GB1 with a convenient affinity handle for purification. biologicscorp.com
Applications in the Study of Protein-Protein Interactions
This compound is a pivotal tool for elucidating protein-protein interactions (PPIs) through several key methodologies.
Co-Immunoprecipitation (Co-IP): In Co-IP, the goal is to isolate not just a primary target protein (the "bait") but also any proteins that are bound to it (the "prey"). abcam.com this compound, immobilized on magnetic or agarose beads, is used to capture an antibody that is specific to the bait protein. thermofisher.com When the antibody-bead complex is incubated with a cell lysate, it binds the bait protein, pulling it out of solution along with its interaction partners. abcam.com The entire complex can then be eluted and analyzed by techniques like western blotting or mass spectrometry to identify the prey proteins. The His-tag on the Protein G ensures its efficient purification and immobilization onto beads prior to the assay.
Pull-Down Assays: While similar to Co-IP, pull-down assays typically involve a tagged bait protein rather than an antibody. However, Protein G His can be used in variations of this technique. For example, an antibody specific to a known interaction partner can be immobilized on Protein G His beads to "pull down" a protein complex for further study.
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time analysis of binding kinetics and affinities between molecules. nih.govspringernature.com In a typical SPR experiment to study PPIs, one protein (the ligand) is immobilized on a sensor chip, and its potential binding partner (the analyte) is flowed over the surface. researchgate.net this compound is frequently used to create these sensor surfaces. By first immobilizing the Protein G and then capturing an antibody specific to the ligand, the ligand can be presented in a controlled and oriented fashion. This setup is highly effective for studying the interaction of the ligand with various analytes, providing quantitative data on association and dissociation rates. nih.gov
Quality Control and Methodological Considerations in Research
Analytical Techniques for Purity Assessment
Ensuring the purity of Recombinant Protein G His is a critical prerequisite for its reliable application in research. The presence of contaminants can lead to non-specific interactions and erroneous experimental outcomes. Consequently, a combination of analytical techniques is employed to rigorously assess the purity and integrity of the protein.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for assessing the purity of this compound. patsnap.com This method separates proteins based on their molecular weight, providing a visual representation of the protein population in a sample. patsnap.com For this compound, a single, prominent band at the expected molecular weight is indicative of high purity. patsnap.com The expected molecular mass of the protein is approximately 21.6 kDa, though it may migrate at an apparent molecular mass of around 32 kDa in SDS-PAGE. raybiotech.comangioproteomie.comabeomics.com
Densitometry is subsequently employed to quantify the purity of the protein sample. patsnap.com This technique involves scanning the stained gel and analyzing the intensity of the protein bands using specialized software. patsnap.com The purity is calculated by comparing the intensity of the band corresponding to this compound to the total intensity of all bands in the lane. patsnap.com Purity levels of greater than 95% and even exceeding 98%, as determined by SDS-PAGE analysis, are commonly reported for commercially available this compound. raybiotech.comangioproteomie.comabeomics.comacrobiosystems.comacrobiosystems.comamsbio.com
Table 1: Representative Densitometric Analysis of this compound Purity by SDS-PAGE
| Lot Number | Major Band Intensity (Arbitrary Units) | Total Lane Intensity (Arbitrary Units) | Calculated Purity (%) |
|---|---|---|---|
| A101 | 96,500 | 98,900 | >97 |
| B202 | 98,200 | 99,500 | >98 |
This is an interactive data table. You can sort and filter the data as needed.
High-Performance Liquid Chromatography (HPLC) is another powerful analytical tool used to assess the purity and integrity of this compound. raybiotech.comangioproteomie.comabeomics.com Reversed-phase HPLC (RP-HPLC) is a common modality for this purpose, separating proteins based on their hydrophobicity. nih.gov A highly pure preparation of this compound will ideally present as a single, symmetrical peak in the chromatogram. spandidos-publications.com The presence of multiple peaks can indicate the presence of contaminants or degradation products. nih.gov HPLC analysis is often used in conjunction with SDS-PAGE to provide a comprehensive assessment of protein purity, with suppliers often reporting purity levels greater than 95% as determined by both techniques. raybiotech.comangioproteomie.comabeomics.com
In Vitro Assays for Confirmation of Biological Activity and Functionality
Beyond purity, confirming the biological activity of this compound is essential. The primary function of Protein G is its ability to bind to the Fc region of immunoglobulins (IgG). spandidos-publications.comabcam.com Therefore, in vitro assays are designed to verify this specific binding activity.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to confirm the functionality of this compound. acrobiosystems.cominterchim.fr In a typical ELISA setup, this compound is immobilized on a microplate, and then incubated with a solution containing a specific IgG. The binding of the IgG to the immobilized Protein G is then detected using a secondary antibody conjugated to an enzyme, which generates a measurable colorimetric signal. interchim.fr The intensity of the signal is directly proportional to the amount of bound IgG, thus confirming the biological activity of the Protein G. interchim.fr
Biolayer interferometry (BLI) is another technique used to quantitatively assess the binding affinity of this compound to immunoglobulins. acrobiosystems.comacrobiosystems.com This assay measures the change in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind to it. acrobiosystems.com By immobilizing one of the binding partners (e.g., a biotinylated IgG) on the biosensor and introducing this compound, the association and dissociation rates can be measured in real-time, allowing for the determination of the affinity constant (Kd). acrobiosystems.com
Table 2: Representative Biological Activity Data for this compound
| Assay Type | Target Molecule | Result |
|---|---|---|
| ELISA | Human IgG1 Fc | Linear binding range of 0.01-0.313 µg/mL |
This is an interactive data table. You can sort and filter the data as needed.
Strategies for Ensuring Long-Term Stability of this compound for Research Applications
Maintaining the stability of this compound during storage is crucial for ensuring its functionality and the reproducibility of experimental results. genextgenomics.com Several strategies are employed to preserve the integrity of the protein over extended periods.
For long-term storage, lyophilized (freeze-dried) this compound should be stored desiccated at -20°C or lower. raybiotech.comangioproteomie.comabeomics.comacrobiosystems.comacrobiosystems.com Lyophilization removes water from the protein preparation, which significantly reduces degradation processes. thermofisher.com Lyophilized protein is often stable at room temperature for short periods, such as during shipping, but for extended storage, low temperatures are essential. raybiotech.comangioproteomie.com
Upon reconstitution, the protein solution should be stored at 4°C for short-term use (2-7 days). raybiotech.comangioproteomie.comabeomics.com For longer-term storage of the reconstituted protein, it is recommended to store it in aliquots at -20°C or -80°C. genextgenomics.comthermofisher.comresearchgate.netreddit.com Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and loss of activity. raybiotech.comangioproteomie.comabeomics.comthermofisher.com
The addition of cryoprotectants, such as glycerol (B35011) to a final concentration of 25-50%, can help to prevent the formation of ice crystals during freezing, which can damage the protein structure. thermofisher.comresearchgate.net The storage buffer composition is also important, and it should be optimized for the specific protein to maintain its stability. genextgenomics.comresearchgate.net
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
|---|---|---|---|
| Lyophilized | -20°C or lower | Long-term | Store desiccated |
| Reconstituted | 4°C | 2-7 days | Short-term use |
This is an interactive data table. You can sort and filter the data as needed.
Comprehensive Evaluation of His-tag Influence on Downstream Functional Assays and Target Protein Activity
The polyhistidine tag (His-tag) is a widely used affinity tag for the purification of recombinant proteins, including Protein G. thermofisher.com Due to its small size, the His-tag is generally not expected to significantly interfere with the structure and function of the target protein. nih.govtakarabio.comnih.govjacksonimmuno.com However, there are instances where the His-tag can influence the protein's activity, stability, or oligomerization state. researchgate.netnih.govresearchgate.netnih.gov
The location of the His-tag (N-terminus or C-terminus) can be a critical factor. nih.govresearchgate.net In some cases, a tag at one terminus may be buried within the folded protein, making it inaccessible for purification or potentially interfering with a functional domain. takarabio.com For Protein G, the His-tag is commonly added to the C-terminus. raybiotech.comangioproteomie.comabeomics.com
While the His-tag's influence is often minimal, it is crucial to consider its potential impact on downstream functional assays. nih.gov The tag could sterically hinder binding sites or alter the protein's conformation. researchgate.netnih.gov In sensitive applications, it may be necessary to remove the His-tag after purification to ensure that the observed activity is solely attributable to the native protein. nih.govresearchgate.net This is typically achieved by engineering a protease cleavage site between the protein and the His-tag. nih.gov However, for many applications involving this compound, such as its use in affinity purification of antibodies, the presence of the His-tag does not interfere with its primary function of binding to the Fc region of IgG. spandidos-publications.com
Q & A
Basic Research Questions
Q. How should researchers select an expression system for Recombinant Protein G His production, and what factors influence this decision?
- Methodological Answer : Prioritize expression systems (e.g., E. coli, HEK293) based on protein size, post-translational modification requirements, and solubility. For smaller proteins without glycosylation needs, E. coli is cost-effective, while mammalian systems are preferable for complex proteins. Use codon-optimized vectors and validate with small-scale expression trials. Purification strategies (e.g., His-tag affinity chromatography) should align with downstream applications .
Q. What experimental methods are essential for verifying the structural integrity of this compound?
- Methodological Answer :
- SDS-PAGE : Confirm molecular weight under reducing/non-reducing conditions.
- Western Blot : Use anti-His antibodies (e.g., monoclonal HRP-conjugated anti-His) to validate tag presence. Include controls (untransfected cell lysates) to rule out non-specific binding .
- Mass Spectrometry : Perform peptide mapping to confirm sequence accuracy and post-translational modifications .
Q. How can researchers optimize His-tag purification protocols to minimize contamination or loss of this compound?
- Methodological Answer :
- Buffer Optimization : Adjust imidazole concentration during elution (e.g., 50–250 mM gradient) to balance purity and yield.
- Pre-Charged Resins : Use Ni-NTA or Co²⁺-based resins for higher specificity.
- Cleavage Considerations : If removing the His-tag, validate protease efficiency (e.g., TEV protease) via SDS-PAGE and functional assays post-cleavage .
Advanced Research Questions
Q. How should researchers address proteolytic degradation of this compound during purification?
- Methodological Answer :
- Protease Inhibition : Add inhibitors (e.g., PMSF, EDTA) to lysis buffers.
- Low-Temperature Processing : Conduct purification steps at 4°C.
- Stability Screening : Use thermal shift assays (e.g., SYPRO Orange dye) to identify buffer conditions that enhance stability .
- Structural Analysis : Perform limited proteolysis coupled with mass spectrometry to identify degradation-prone regions .
Q. What statistical approaches resolve discrepancies in binding affinity data for this compound interactions?
- Methodological Answer :
- ANOVA with Tukey Post-Test : Compare multiple experimental groups (e.g., ligand concentrations) to identify significant outliers.
- Replicate Design : Perform ≥3 independent experiments, each in triplicate, to account for variability.
- Data Normalization : Express binding percentages relative to untreated controls (100% binding) to standardize comparisons .
Q. How can thermal shift assays (TSA) be applied to assess this compound stability under varying biochemical conditions?
- Methodological Answer :
- Protocol : Incubate protein with SYPRO Orange dye across a temperature gradient (25–95°C). Monitor fluorescence to determine melting temperature ().
- Buffer Screening : Test additives (e.g., glycerol, ligands) to identify stabilizing agents.
- High-Throughput Adaptation : Use 96-well plates for parallel condition testing .
Q. What experimental designs are recommended for studying this compound interactions with host proteins or ligands?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize His-tagged protein on NTA chips for real-time kinetics analysis.
- Antibody Inhibition Assays : Pre-incubate this compound with antibodies (e.g., anti-Lsa37) to block binding sites, then quantify residual activity via ELISA or Western blot .
- Cross-Linking MS : Use chemical cross-linkers (e.g., DSS) followed by mass spectrometry to map interaction interfaces .
Data Integrity & Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
- Methodological Answer :
- Detailed Metadata : Report expression vector sequences, purification buffers (pH, ionic strength), and equipment settings.
- Code Sharing : Provide scripts for statistical analysis (e.g., R/Python) and raw data access links .
- Reagent Validation : Include lot numbers and supplier information for critical reagents (e.g., anti-His antibodies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
